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Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate

Cat. No.: B3193790
CAS No.: 753486-90-7
M. Wt: 157.12 g/mol
InChI Key: NCWRNYBLEADUGK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of 1,2-Oxazole Chemistry

The study of oxazole (B20620) and its isomer, isoxazole (B147169) (1,2-oxazole), has a history stretching back over a century. Early work established foundational synthesis methods that are still recognized today. For the broader class of oxazoles (with nitrogen and oxygen at positions 1 and 3), the Robinson-Gabriel synthesis, involving the dehydration of 2-acylaminoketones, and the Fischer oxazole synthesis from cyanohydrins and aldehydes, were pioneering discoveries. ijpsonline.comwikipedia.org

Specifically for the 1,2-oxazole (isoxazole) ring system, its chemistry developed along parallel lines. The two most fundamental and enduring pathways to construct the isoxazole ring are the 1,3-dipolar cycloaddition of nitrile oxides with alkynes and the reaction of hydroxylamine (B1172632) with a three-carbon component, such as a 1,3-diketone or an α,β-unsaturated ketone. nih.govwikipedia.org The photolysis of isoxazoles, which can lead to rearrangement into oxazoles via an azirine intermediate, was first reported in 1966, adding another dimension to their chemical reactivity. wikipedia.org

Over the decades, synthetic methodologies have evolved significantly, moving from classical techniques to more sophisticated and efficient modern methods. The development of transition metal-catalyzed cross-coupling reactions, for instance, has enabled the synthesis of highly complex and substituted oxazole derivatives. researchgate.netsemanticscholar.org These advancements have broadened the accessibility and diversity of 1,2-oxazole-based structures, solidifying their importance in various scientific fields. researchgate.nete-bookshelf.de

Key Milestones in Oxazole/Isoxazole Synthesis

Synthesis Method Description Primary Product Class
Robinson-Gabriel Synthesis Dehydration of 2-acylaminoketones. wikipedia.org Oxazoles
Fischer Synthesis Reaction of cyanohydrins and aldehydes. ijpsonline.com 2,5-disubstituted oxazoles
1,3-Dipolar Cycloaddition Reaction of nitrile oxides with alkenes or alkynes. nih.gov Isoxazoles/Isoxazolines
Hydroxylamine Condensation Reaction of hydroxylamine with 1,3-dicarbonyl compounds. nih.gov Isoxazoles
Van Leusen Reaction Reaction of aldehydes with tosylmethylisocyanide (TosMIC). ijpsonline.comnih.gov 5-substituted oxazoles

| Bredereck Reaction | Reaction of α-haloketones with formamide (B127407). ijpsonline.com | Oxazoles |

Significance of the 1,2-Oxazole-4-Carboxylate Motif in Heterocyclic Chemistry and Chemical Synthesis

The 1,2-oxazole ring is a privileged scaffold in medicinal chemistry and drug discovery, found in numerous natural products and synthetic compounds with a wide array of biological activities. nih.govnih.govtandfonline.com The addition of a carboxylate group at the 4-position creates the 1,2-oxazole-4-carboxylate motif, a particularly valuable building block in chemical synthesis. nih.gov

This structural unit serves as a versatile precursor for a variety of more complex molecules. For example, derivatives of isoxazole-4-carboxylic acid have been identified as having immunosuppressive, anti-inflammatory, antibacterial, and antiproliferative properties. acs.org The ester functionality, as seen in ethyl 3-hydroxy-1,2-oxazole-4-carboxylate, provides a reactive handle for further chemical modifications, such as amide bond formation or reduction to an alcohol.

Several key applications underscore the significance of this motif:

Amino Acid and Peptide Synthesis: 1,2-Oxazole-4-carboxylates are used as building blocks for creating novel heterocyclic amino acids. nih.gov These unnatural amino acids can be incorporated into peptides to create peptidomimetics with unique structural and biological properties. nih.gov

Fluorescent Probes: Certain 2,5-disubstituted oxazole-4-carboxylates exhibit fluorescence with moderate solvent sensitivity, making them suitable candidates for development as fluorescent probes for studying biological systems. researchgate.net

Domino Reactions and Isomerizations: In sophisticated synthetic sequences, isoxazole-4-carboxylates can be intermediates in controlled isomerization reactions. For instance, Fe(II)-catalyzed isomerization of certain 4-acyl-5-alkoxyisoxazoles can yield oxazole-4-carboxylates through the formation of a transient azirine intermediate. acs.orgresearchgate.net

Direct Arylation: The oxazole-4-carboxylate core can undergo regiocontrolled palladium-catalyzed direct arylation, allowing for the straightforward synthesis of 2-arylated and 2,5-diarylated oxazoles, which are important structures in materials science and medicinal chemistry. organic-chemistry.org

The utility of this motif is rooted in the chemical stability of the isoxazole ring combined with the synthetic versatility of the carboxylate group, providing chemists with a reliable and adaptable tool for molecular construction. acs.orgresearchgate.net

Scope and Research Objectives Pertaining to this compound

While the broader class of 1,2-oxazole-4-carboxylates is well-documented, specific research focusing exclusively on this compound (CAS Number: 753486-90-7) is less prevalent in publicly accessible literature. sigmaaldrich.com However, based on the known reactivity and applications of closely related analogues, the primary research objectives involving this compound can be inferred.

Properties of this compound

Property Value
IUPAC Name ethyl 3-hydroxy-4-isoxazolecarboxylate sigmaaldrich.com
CAS Number 753486-90-7 sigmaaldrich.com
Molecular Formula C₆H₇NO₄ sigmaaldrich.com

| InChI Key | NCWRNYBLEADUGK-UHFFFAOYSA-N sigmaaldrich.com |

Research objectives pertaining to this molecule likely center on its use as a strategic intermediate in organic synthesis. The "3-hydroxy" group is particularly significant as it exists in tautomeric equilibrium with its keto form, 3-oxoisoxazoline, influencing its reactivity.

Key research interests would include:

Synthesis of Novel Heterocycles: Utilizing the compound as a starting material for constructing more complex, fused heterocyclic systems. Its bifunctional nature (possessing hydroxyl and ester groups) makes it an ideal candidate for condensation reactions to build new rings.

Medicinal Chemistry Scaffolds: Exploring its potential as a core structure for the development of new therapeutic agents. The 3-hydroxyisoxazole moiety is a known pharmacophore, and researchers would likely synthesize libraries of derivatives by modifying the ethyl ester group to probe structure-activity relationships (SAR) for various biological targets.

Development of Synthetic Methodologies: Using the compound as a model substrate to develop new synthetic reactions. For example, it could be used to explore novel coupling reactions or functional group transformations specific to the 3-hydroxyisoxazole system. The synthesis of related structures, such as ethyl 3-oxopyrazolidine-4-carboxylates from the reaction of hydrazine (B178648) hydrate (B1144303) with unsaturated diesters, points to the broader interest in creating five-membered heterocyclic systems with similar functional group arrangements. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7NO4 B3193790 Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate CAS No. 753486-90-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-oxo-1,2-oxazole-4-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO4/c1-2-10-6(9)4-3-11-7-5(4)8/h3H,2H2,1H3,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWRNYBLEADUGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CONC1=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

157.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

753486-90-7
Record name 3-hydroxy-isoxazole-4-carboxylic acid ethyl ester
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Synthetic Methodologies for Ethyl 3 Hydroxy 1,2 Oxazole 4 Carboxylate and Analogues

Classical and Established Synthetic Routes to 1,2-Oxazoles

The construction of the 1,2-oxazole ring is a cornerstone of heterocyclic chemistry, with two primary pathways dominating the synthetic landscape: the reaction of a three-carbon component with hydroxylamine (B1172632) or its derivatives, and the 1,3-dipolar cycloaddition of nitrile oxides with alkenes or alkynes. nih.gov

Cyclization Reactions of Propargylic Amides and Derivatives

The cyclization of propargylic amides has emerged as a versatile method for the synthesis of oxazoles (1,3-oxazoles), rather than 1,2-oxazoles. nih.govacs.orgrsc.org These reactions are often catalyzed by transition metals like gold, zinc, or palladium, or promoted by acids or iodine reagents. nih.govresearchgate.netacs.org The general mechanism involves the activation of the alkyne by a catalyst, followed by an intramolecular attack of the amide oxygen onto the activated alkyne. This typically leads to a 5-exo-dig cyclization to form an oxazoline (B21484) intermediate, which can then be oxidized or rearranged to the corresponding oxazole (B20620). researchgate.net For instance, gold(I) catalysts have been effectively used to convert propargylic amides into di- and trioxazoles, which exhibit interesting optical properties. nih.gov Similarly, a one-pot tandem reaction catalyzed by p-toluenesulfonic acid (PTSA) allows for the synthesis of substituted oxazoles from propargylic alcohols and amides. acs.org

While this method is highly effective for 1,3-oxazoles, its direct application to the synthesis of 1,2-oxazoles is not a standard approach. The synthesis of 1,2-oxazoles requires the incorporation of a nitrogen-oxygen bond, which is not directly formed in the cyclization of propargylic amides.

1,3-Dipolar Cycloaddition Strategies

One of the most powerful and widely used methods for the synthesis of the 1,2-oxazole ring is the 1,3-dipolar cycloaddition reaction. wikipedia.org This reaction typically involves the cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene. wikipedia.orgnih.gov The reaction of a nitrile oxide with an alkyne directly yields a substituted isoxazole (B147169). wikipedia.org

Nitrile oxides are often generated in situ from various precursors, such as hydroximoyl chlorides (hydroxyimidoyl chlorides), by dehydrohalogenation with a base. nih.gov The subsequent cycloaddition with an alkyne provides a direct and regioselective route to 3,5-disubstituted isoxazoles. nih.govorganic-chemistry.org This strategy is highly modular, allowing for the introduction of a wide variety of substituents on the isoxazole ring by varying the nitrile oxide and the alkyne. For example, the reaction of terminal alkynes with hydroxyimidoyl chlorides under mechanochemical, solvent-free conditions using a recyclable Cu/Al2O3 nanocomposite catalyst has been shown to be an efficient and scalable method for producing 3,5-isoxazoles. nih.gov

This method is directly applicable to the synthesis of analogues of Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate, where a suitably substituted alkyne can be reacted with a nitrile oxide precursor to construct the core isoxazole ring.

Condensation Reactions Involving 1,3-Diketones and Hydroxylamine Derivatives

A classical and fundamental approach to the synthesis of 1,2-oxazoles is the condensation reaction of a 1,3-dicarbonyl compound, or a synthetic equivalent, with hydroxylamine or one of its salts. nih.gov This method allows for the formation of the isoxazole ring from an acyclic precursor containing a three-carbon chain.

The reaction of a 1,3-diketone with hydroxylamine can lead to the formation of two regioisomeric isoxazoles, depending on which carbonyl group is initially attacked by the nitrogen of hydroxylamine. However, the use of β-ketoesters or other asymmetrically substituted 1,3-dicarbonyl compounds can provide greater regiocontrol. For the synthesis of this compound, a key precursor would be a β-ketoester derivative which upon reaction with hydroxylamine, cyclization, and dehydration would yield the desired product.

A related and effective variation involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov This method has been successfully employed in the synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov The reaction proceeds through the formation of an intermediate which undergoes intramolecular cyclization and subsequent dehydration to furnish the final isoxazole product. nih.gov

Starting Material TypeReagentProduct TypeReference
1,3-DiketoneHydroxylamine hydrochloride1,2-Oxazole nih.gov
β-Enamino ketoesterHydroxylamine1,2-Oxazole carboxylate nih.gov

Van Leusen Oxazole Synthesis and its Adaptations

The Van Leusen oxazole synthesis is a well-established method for the preparation of 1,3-oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). organic-chemistry.orgwikipedia.orgnih.gov The reaction mechanism involves the deprotonation of TosMIC, followed by nucleophilic attack on the aldehyde. The resulting intermediate then undergoes cyclization and elimination of p-toluenesulfinic acid to form the oxazole ring. organic-chemistry.orgmdpi.comnih.gov

This reaction is a powerful tool for the synthesis of 5-substituted and 4,5-disubstituted oxazoles and has been widely applied in the synthesis of complex molecules and natural products. nih.govmdpi.comnih.gov However, the Van Leusen synthesis is inherently a method for the formation of the 1,3-oxazole ring system. There are no standard adaptations of this reaction for the direct synthesis of 1,2-oxazoles (isoxazoles), as the reaction pathway is specific to the formation of the 1,3-isomer.

Bredereck Reaction Modifications

The Bredereck reaction is a classical method for the synthesis of oxazoles (1,3-oxazoles) by reacting α-haloketones with formamide (B127407) or other amides. ijpsonline.com This method provides a straightforward route to substituted oxazoles. ijpsonline.com While effective for 1,3-oxazoles, the Bredereck reaction is not a suitable method for the synthesis of 1,2-oxazoles as it does not involve the formation of the characteristic N-O bond of the isoxazole ring. No significant modifications of the Bredereck reaction for the synthesis of 1,2-oxazoles have been reported.

Fischer Oxazole Synthesis and Variants

The Fischer oxazole synthesis is a historical method for the preparation of 2,5-disubstituted oxazoles from the reaction of an aldehyde cyanohydrin with an aldehyde in the presence of anhydrous hydrochloric acid. wikipedia.orgresearchgate.netyoutube.com The reaction proceeds through the formation of a chloro-oxazoline intermediate, which then eliminates water and hydrogen chloride to yield the aromatic oxazole. wikipedia.org

Similar to the Van Leusen and Bredereck reactions, the Fischer oxazole synthesis is a dedicated method for the formation of the 1,3-oxazole ring system. wikipedia.orgresearchgate.net The reactants and the reaction mechanism are tailored to produce the 1,3-isomer, and therefore, this method and its variants are not applicable to the synthesis of 1,2-oxazoles like this compound.

Robinson-Gabriel Synthesis

The Robinson-Gabriel synthesis is a classic organic reaction that involves the intramolecular cyclodehydration of a 2-acylamino-ketone to form an oxazole ring, typically requiring a cyclodehydrating agent like sulfuric acid. wikipedia.org This method, described in 1909 and 1910, traditionally yields 1,3-oxazoles. wikipedia.org The starting 2-acylamino-ketone can be prepared through methods like the Dakin-West reaction. wikipedia.org Modifications to the classical approach have been developed, including a one-pot, diversity-oriented synthesis that combines a Friedel-Crafts reaction with the Robinson-Gabriel cyclodehydration using an oxazolone (B7731731) template. researchgate.netnih.gov This specific modification employs aluminum chloride as the Friedel-Crafts Lewis acid and trifluoromethanesulfonic acid as the cyclodehydrating agent to generate highly substituted oxazoles. researchgate.netnih.gov

While the Robinson-Gabriel synthesis is a cornerstone for 1,3-oxazole formation, its direct application to synthesize the isomeric 1,2-oxazole (isoxazole) core, such as that in this compound, is not the conventional pathway. The synthesis of 1,2-oxazoles typically proceeds through different mechanisms, such as the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov A solid-phase version of the Robinson-Gabriel synthesis has been reported, which utilizes trifluoroacetic anhydride (B1165640) as the cyclodehydrating agent. wikipedia.org

Modern and Advanced Synthetic Approaches

Modern synthetic strategies for oxazole and isoxazole derivatives frequently employ metal catalysts to enhance efficiency, selectivity, and substrate scope.

Iron (Fe) catalysis has been shown to be effective in the synthesis of isoxazole-4-carboxylic acid derivatives through a domino isoxazole-isoxazole isomerization. researchgate.net The Fe(II)-catalyzed isomerization of 4-acyl-5-methoxy- or 5-aminoisoxazoles in dioxane at 105 °C leads to the formation of isoxazole-4-carboxylic esters and amides in good yields. researchgate.net Under milder conditions (MeCN, 50 °C), this catalysis allows for the preparation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can subsequently be isomerized to isoxazoles. researchgate.net

Palladium (Pd) catalysis provides a direct route to oxazole derivatives. researchgate.net A Pd(II)-catalyzed C-H activation pathway has been established to synthesize oxazoles from simple amides and ketones in a single step. researchgate.net The proposed mechanism involves a C-N bond formation followed by a C-O bond formation to close the ring. researchgate.net

Copper (Cu) has been used as a catalyst in the synthesis of oxazole-containing analogues. ijpsonline.com For instance, tacrine (B349632) analogues featuring an oxazole ring have been synthesized in the presence of a [Cu3(BTC)2] catalyst in an ultrasonic bath at room temperature. ijpsonline.com

The following table summarizes selected metal-catalyzed reactions for the synthesis of isoxazole and oxazole carboxylate analogues.

CatalystReactantsProduct TypeConditionsReference
Fe(II)4-Acyl-5-methoxyisoxazolesIsoxazole-4-carboxylic estersDioxane, 105 °C researchgate.net
Pd(II)Amides and ketonesOxazole derivativesC-H activation pathway researchgate.net
[Cu3(BTC)2]Substituted phenacylbromides and amidesOxazole derivativesUltrasonic irradiation, 20-25°C ijpsonline.com

Electrochemical methods offer a green and efficient alternative for constructing oxazole rings, often avoiding the need for harsh reagents or metal catalysts.

A notable electrochemical strategy involves the iodine-mediated transformation of enamino-esters to produce 2H-azirine-2-carboxylates. researchgate.net These azirine intermediates can then be quantitatively converted to 4-carboxy-oxazoles through a subsequent thermal process without requiring purification. researchgate.net Another direct electrochemical approach describes a phosphine-mediated deoxygenative [3+2] cycloaddition using carboxylic acids as starting materials to synthesize oxazoles. researchgate.net This method is advantageous as it is both metal- and mediator-free. researchgate.net

Electrosynthesis has also been applied to facilitate cycloaddition reactions for creating related heterocyclic scaffolds. For example, a metal- and mediator-free electrochemical [3+2] cycloaddition between α-amino carbonyls and tosylmethyl isocyanide (TosMIC) has been developed to produce substituted imidazoles, demonstrating the power of electro-redox conditions to replace traditional transition metal catalysts. researchgate.net

The table below outlines key features of electrochemical syntheses for oxazole precursors and analogues.

MethodStarting MaterialsIntermediate/ProductKey FeaturesReference
Iodine-mediated transformationEnamino-esters2H-Azirine-2-carboxylates, then 4-Carboxy-oxazolesElectrochemical generation of azirine, then thermal conversion to oxazole. researchgate.net
Phosphine-mediated cycloadditionCarboxylic acidsOxazolesDirect, metal-free, mediator-free deoxygenative cycloaddition. researchgate.net

The synthesis of chiral 1,2-oxazole-4-carboxylates is crucial for developing new amino acid-like building blocks for applications in medicinal chemistry and drug discovery. nih.govchemscene.com An efficient method for preparing chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates involves the reaction of β-enamino ketoesters with hydroxylamine hydrochloride. nih.gov When chiral saturated N-heterocyclic carboxylic acids are used as starting materials, the target 1,2-oxazole derivatives can be obtained with excellent enantiomeric excess (ee), reaching up to 97–100% ee. nih.gov

The general approach for synthesizing these chiral building blocks is outlined below:

Starting Materials : Chiral N-Boc protected cycloamino ketoesters (e.g., derived from azetidine, pyrrolidine (B122466), or piperidine). nih.gov

Reagent : Hydroxylamine hydrochloride. nih.gov

Product : Chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov

Chirality : The stereocenter from the initial chiral cycloamine is retained in the final product. nih.gov

The development of chiral catalysts and ligands is a central theme in asymmetric synthesis. nih.gov While specific applications to this compound are still emerging, the principles of asymmetric catalysis, such as those used in the synthesis of chiral organoselenium compounds or C-N axially chiral carbazoles, provide a framework for future developments. nih.govrsc.org

The application of non-conventional energy sources like microwaves and ultrasound has been shown to accelerate reaction times, improve yields, and promote greener synthetic protocols for oxazole derivatives. ijpsonline.com

Microwave-assisted synthesis has been successfully employed for various oxazole-forming reactions. For example, reacting aromatic ketones with urea (B33335) or thiourea (B124793) and iodine in an open vessel under microwave irradiation (50 W, 140°C) for just 10 minutes affords 2-aminooxazole derivatives. ijpsonline.com Another microwave-assisted method involves the reaction of α-azidochalcone with trifluoroacetic acid, which is heated in a microwave for 30 minutes to yield oxazole derivatives. ijpsonline.com This technology has also been used to synthesize novel 2-oxindole derivatives via decarboxylative condensation, achieving high yields (up to 98%) in short reaction times (5–10 minutes). nih.gov

Ultrasound-assisted synthesis offers a mild and efficient alternative. A novel synthesis of oxazole derivatives was developed using ultrasound in combination with a deep eutectic solvent (DES). ijpsonline.com The reaction between 4-substituted phenacylbromides and amide derivatives proceeds at 65°C and is complete in 3-5 minutes. ijpsonline.com In another application, the synthesis of tacrine analogues containing an oxazole ring was achieved by irradiating the reaction mixture in an ultrasonic bath at room temperature (20-25°C) with a copper catalyst. ijpsonline.com

Energy SourceReactantsProductConditionsReference
MicrowaveAromatic ketone, urea, iodine2-Aminooxazole50 W, 140°C, 10 min ijpsonline.com
MicrowaveSubstituted isatins, malonic acid3-Hydroxy-2-oxindoles120°C, 5-10 min nih.gov
Ultrasound4-Substituted phenacylbromide, amidesOxazole derivativesDeep Eutectic Solvent, 65°C, 3-5 min ijpsonline.com
Ultrasound-Tacrine analogues with oxazole ring[Cu3(BTC)2] catalyst, 20-25°C ijpsonline.com

Solid-phase synthesis provides a powerful platform for combinatorial chemistry and the generation of heterocyclic libraries, facilitating purification and automation. nih.gov An efficient solid-phase methodology has been developed for the parallel synthesis of isoxazole and isoxazoline-carboxamides. nih.gov This approach utilizes a 1,3-dipolar cycloaddition reaction between in-situ generated nitrile oxides and resin-bound alkynes or alkenes. nih.gov The synthesis begins by coupling various carboxylic acids to a p-methylbenzhydrylamine resin, followed by N-alkylation with propargyl bromide or allyl bromide to furnish the resin-bound dipolarophiles. nih.gov

A solid-phase version of the Robinson-Gabriel synthesis has also been described, which uses a benzhydrylic-type linker to attach a 2-acylamidoketone to the solid support. wikipedia.org Additionally, a solid-phase process using a hydroxy Merrifield-supported nitroacetic acid ester has been developed for the synthesis of 4-hydroxy-4,5-dihydroisoxazole derivatives. researchgate.net

Solvent-free reactions are environmentally advantageous. While specific solvent-free methods for the title compound are not detailed in the provided sources, related syntheses point towards this possibility. For instance, azalactones, which are precursors to oxazoles, have been synthesized using a microwave-assisted Erlenmeyer synthesis with a solid MgO/Al2O3 catalyst in the absence of a solvent. ijpsonline.com

MethodologyStrategyReactants/LinkerProductReference
Solid-Phase1,3-Dipolar CycloadditionResin-bound alkynes/alkenes + Nitrile oxidesIsoxazole/Isoxazoline-carboxamides nih.gov
Solid-PhaseRobinson-GabrielBenzhydrylic-type linkerOxazoles wikipedia.org
Solid-PhaseTandem CyclizationMerrifield-supported nitroacetic acid ester4-Hydroxy-4,5-dihydroisoxazole derivatives researchgate.net

Continuous Flow Synthesis Techniques

Continuous flow chemistry has emerged as a powerful technology for the synthesis of heterocyclic compounds, offering significant advantages over traditional batch methods, such as enhanced safety, scalability, and often higher yields and purity. nih.gov These techniques are increasingly applied to the production of oxazole and isoxazole derivatives.

A multipurpose mesofluidic flow reactor has been successfully utilized for the automated synthesis of 4,5-disubstituted oxazoles, which are structural isomers of the 1,2-oxazole class. durham.ac.uk In this system, reagents are pumped through heated, packed columns containing solid-supported reagents, which facilitates reaction and purification in a single, streamlined process. durham.ac.uk For instance, the reaction of ethyl isocyanoacetate with an acyl chloride in acetonitrile (B52724) can be passed through a heated column (85 °C) containing a polymer-supported base (PS-BEMP) to catalyze the intramolecular cyclization, affording the oxazole product in high yield and purity. durham.ac.uk A typical setup involves combining reagent streams at a specific flow rate (e.g., 0.2 mL/min) in a mixing chip before the mixture enters the reactor column. durham.ac.uk This automated platform allows for rapid screening of reaction parameters and can be scaled to produce gram quantities of material. durham.ac.uk

More directly relevant to the 1,2-oxazole (isoxazole) core, a continuous flow photochemical synthesis has been developed for 3-methyl-4-arylmethylene isoxazole-5(4H)-ones. mdpi.com This method employs a modular one-step, multicomponent reaction where a solution of an aromatic aldehyde is mixed with a solution containing hydroxylamine hydrochloride, sodium acetate, and ethyl acetoacetate. mdpi.com The combined stream is then irradiated with visible light, which promotes the reaction. mdpi.com This process has demonstrated excellent efficiency, achieving a 96% yield with a residence time of just 20 minutes, showcasing a significant improvement in reaction time compared to batch methods. mdpi.com The experimental setup typically involves syringe pumps feeding the reagent solutions from injection loops into a mixer, with flow rates around 0.1 mL/min, before the solution passes through the photoreactor. mdpi.com

These examples highlight the versatility of continuous flow technology in synthesizing oxazole and isoxazole carboxylate analogues, demonstrating its potential for creating this compound in a more efficient, controlled, and scalable manner.

Regioselectivity and Diastereoselectivity in 1,2-Oxazole-4-Carboxylate Formation

Controlling the orientation of substituents on the heterocyclic ring (regioselectivity) is a critical challenge in the synthesis of 1,2-oxazoles. The reaction of β-enamino ketoesters with hydroxylamine hydrochloride has been established as a reliable method for the regioselective synthesis of 5-substituted-1,2-oxazole-4-carboxylates. nih.govnih.gov

The reaction proceeds through a plausible mechanism where hydroxylamine acts as a nucleophile. The initial attack occurs on the β-carbon of the enamine, followed by cyclization and dehydration to form the 1,2-oxazole ring. This pathway selectively yields the 5-substituted regioisomer. The structure of the resulting products, such as methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, has been unambiguously confirmed through extensive spectroscopic analysis, including 1H, 13C, and 15N NMR, as well as single-crystal X-ray diffraction. nih.gov

The regiochemical outcome can be controlled by carefully choosing the reaction conditions and the structure of the substrates. rsc.org Research has shown that cyclocondensation of β-enamino diketones with hydroxylamine hydrochloride can lead to different series of regioisomeric isoxazoles by varying these parameters. rsc.org

Synthesis of Regioisomeric Methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov
Starting β-Enamino Ketoester PrecursorResulting 1,2-Oxazole-4-carboxylate ProductYield (%)
Methyl 2-((N-Boc-azetidin-3-yl)aminomethylene)-3-oxobutanoateMethyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylate55
Methyl 2-(((R)-N-Boc-pyrrolidin-3-yl)aminomethylene)-3-oxobutanoateMethyl 5-((R)-N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate63
Methyl 2-(((S)-N-Boc-pyrrolidin-3-yl)aminomethylene)-3-oxobutanoateMethyl 5-((S)-N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylate61
Methyl 2-((N-Boc-piperidin-4-yl)aminomethylene)-3-oxobutanoateMethyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylate65

Furthermore, when the synthesis begins with chiral starting materials, the formation of the 1,2-oxazole ring can proceed with a high degree of stereocontrol (diastereoselectivity). The synthesis of chiral methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates from chiral β-enamino ketoesters has been shown to produce the target compounds with excellent enantiomeric purity, achieving enantiomeric excess (ee) values of 97–100%. nih.gov This demonstrates that the chirality of the starting material is effectively transferred to the final product without significant racemization. nih.gov

Optimization of Reaction Conditions and Yield Enhancement Strategies

The efficiency of synthesizing oxazole and isoxazole carboxylates is highly dependent on the reaction conditions. Optimization of parameters such as catalyst, base, solvent, and temperature is crucial for maximizing product yields and minimizing reaction times.

A key strategy for yield enhancement is the direct synthesis from carboxylic acids. In one such method for producing 4,5-disubstituted oxazoles, the choice of base and temperature was found to be critical. nih.gov Initial attempts using triethylamine (B128534) (Et3N) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) resulted in low to moderate yields. However, switching the base to 4-dimethylaminopyridine (B28879) (DMAP) significantly improved the yield, which was further enhanced by increasing the temperature. nih.gov

Optimization of Oxazole Synthesis from 4-Methoxybenzoic Acid. nih.gov
EntryBaseSolventTemp (°C)Time (h)Yield (%)
1Et3NDCMrt220
2DBUDCMrt245
3DMAPDCMrt170
4DMAPDMSO400.585
5DMAPDCM400.596

Temperature also plays a vital role in reactions involving the transformation of isoxazoles. In a Molybdenum-hexacarbonyl-mediated synthesis of pyridones from an isoxazole precursor, the temperature had a profound effect on both the reaction time and the final yield. An optimal temperature was identified that balanced reaction speed with the prevention of side reactions like resinification. beilstein-journals.org

Effect of Temperature on Mo(CO)₆-Mediated Ring Expansion of an Isoxazole. beilstein-journals.org
EntryTemperature (°C)TimeYield (%)
1602 days45
2701 day74
3803 hours63
4853 hours42

Other yield enhancement strategies include:

Catalyst Selection: The use of specific catalysts, such as copper(II) triflate [Cu(OTf)2] or heterogeneous copper ferrite (B1171679) (CuFe2O4) nanoparticles, can significantly improve the efficiency of oxazole formation. ijpsonline.comjsynthchem.com Silver triflate (AgOTF) has also been used to promote cyclization reactions. ijpsonline.com

Microwave Irradiation: Microwave-assisted synthesis has been shown to be a valuable tool, often leading to higher yields in drastically shorter reaction times compared to conventional heating. ijpsonline.com For example, reacting aryl aldehydes with p-toluenesulfonylmethyl isocyanide (TosMIC) under microwave irradiation at 65°C can produce oxazole derivatives in just 8 minutes. ijpsonline.com

Dehydrating Agents: In reactions that produce water as a byproduct, such as the Robinson-Gabriel synthesis, the choice of dehydrating agent is important. While traditional agents like H2SO4 can lead to lower yields, using polyphosphoric acid can increase yields to 50-60%. ijpsonline.com

By systematically optimizing these conditions, chemists can develop robust and efficient protocols for the synthesis of this compound and its analogues.

Chemical Reactivity and Functionalization of the 1,2 Oxazole 4 Carboxylate Core

Ring Functionalization Strategies

Functionalization of the 1,2-oxazole core can be achieved through various strategies that target the ring carbon atoms, the carboxylate group, or the substituents.

The 1,2-oxazole ring is considered an electron-deficient heterocycle, which influences its susceptibility to substitution reactions.

Nucleophilic Substitution: Nucleophilic aromatic substitution on an unsubstituted oxazole (B20620) ring is uncommon. tandfonline.com Such reactions typically require the presence of a good leaving group, such as a halogen, at the C2, C4, or C5 position. tandfonline.com In the case of the subject compound, direct nucleophilic displacement on the ring is not a primary reaction pathway without prior modification.

A modern and efficient method for functionalizing the 1,2-oxazole core is through transition-metal-catalyzed direct C-H activation. This approach avoids the pre-functionalization often required in traditional cross-coupling reactions like Suzuki or Stille couplings. nih.gov

Palladium-catalyzed direct arylation has emerged as a powerful tool for C-C bond formation on oxazole rings. nih.govresearchgate.net Research has shown that the C-H bond at the C5 position of the oxazole ring is particularly susceptible to this transformation. Various palladium catalysts, ligands, and reaction conditions have been developed to achieve high regioselectivity and yield. beilstein-journals.orgacs.org For substrates like ethyl oxazole-4-carboxylate, direct arylation can be selectively directed to either the C2 or C5 position by carefully choosing the ligand and additives. beilstein-journals.org For the 1,2-oxazole system, the C5 position is the analogous site for such functionalization. This methodology allows for the introduction of a wide array of aryl and heteroaryl groups, providing rapid access to complex molecular architectures. researchgate.netorganic-chemistry.org

Catalyst/Ligand SystemCoupling PartnerPositionSolventBaseReference
Pd(OAc)₂ / P(o-tol)₃Aryl iodides/bromides/chloridesC2DioxaneK₂CO₃ beilstein-journals.org
Pd(OAc)₂ / (1-Ad)₂P(O)HAryl bromidesC5DioxaneK₂CO₃ beilstein-journals.org
Herrmann–Beller precatalystAryl iodidesC5DioxaneK₂CO₃ beilstein-journals.org
Pd(PPh₃)₄Aryl/alkenyl bromidesC2Dioxanet-BuOLi organic-chemistry.org
Pd(0) / PCy₃ or JohnPhosAryl bromides/chloridesC5DioxaneK₂CO₃ beilstein-journals.org

This table presents examples of catalytic systems used for the direct C-H arylation of the related ethyl 1,3-oxazole-4-carboxylate, illustrating the methodologies applicable to the 1,2-oxazole core.

The ethyl carboxylate group at the C4 position is a versatile handle for further molecular elaboration. Standard organic transformations can be applied to this moiety to generate a variety of functional groups.

Saponification: Alkaline hydrolysis of the ethyl ester readily yields the corresponding 1,2-oxazole-4-carboxylic acid. nih.gov This carboxylic acid is a key intermediate for the synthesis of amides, other esters, or for use in decarboxylation reactions.

Amidation: The ester can be converted into a primary, secondary, or tertiary amide through reaction with ammonia or the appropriate amine. Alternatively, the carboxylic acid obtained from saponification can be coupled with amines using standard peptide coupling reagents. The synthesis of 5-phenyl-1,2-oxazole-3-carboxamides has been achieved by reacting the corresponding carboxylic acid chlorides with primary amines. researchgate.net

Reduction: Reduction of the ester group using strong reducing agents like lithium aluminum hydride (LiAlH₄) would yield the corresponding 4-(hydroxymethyl)-1,2-oxazole. This alcohol can then participate in a range of subsequent reactions.

Grignard Reaction: The reaction of the ester with Grignard reagents can produce tertiary alcohols or ketones, depending on the reaction conditions and the specific Grignard reagent used. organic-chemistry.org

TransformationReagentsProduct Functional Group
SaponificationNaOH or KOH (aq.)Carboxylic Acid
AmidationR₂NH or Acid Chloride + R₂NHAmide
ReductionLiAlH₄ or DIBAL-HPrimary Alcohol
Grignard ReactionRMgXTertiary Alcohol / Ketone

The 3-hydroxy group on the 1,2-oxazole ring is acidic and can undergo reactions typical of a hydroxyl group, although its reactivity is influenced by its position on the heterocyclic ring. It exists in tautomeric equilibrium with its keto form. Key transformations include:

O-Alkylation: Reaction with alkyl halides in the presence of a base will lead to the formation of the corresponding 3-alkoxy-1,2-oxazole derivative.

O-Acylation: Acylation with acid chlorides or anhydrides will produce the 3-acyloxy-1,2-oxazole ester.

Reaction Mechanisms and Intermediate Characterization

Understanding the reaction mechanisms is crucial for controlling reaction outcomes and optimizing conditions. For the synthesis of the 1,2-oxazole core itself, a common route involves the condensation of a β-enamino ketoester with hydroxylamine (B1172632). nih.gov The mechanism proceeds through several intermediates, including an initial adduct (A), which eliminates an amine to form intermediate B. nih.gov This is followed by intramolecular cyclization (C) and dehydration to furnish the final 1,2-oxazole ring. nih.gov

In the context of C-H functionalization, the mechanism of palladium-catalyzed direct arylation is believed to proceed via a concerted metalation-deprotonation (CMD) pathway or through an oxidative addition/reductive elimination cycle. The precise mechanism can be influenced by the choice of ligands, base, and additives.

For transformations involving the carboxylate group, the mechanisms follow well-established pathways for ester reactions, such as nucleophilic acyl substitution for hydrolysis and amidation.

Rearrangement Reactions and Ring Transformations (e.g., Cornforth rearrangement)

While the 1,2-oxazole ring is generally stable, it can undergo rearrangement reactions under specific conditions.

Cornforth Rearrangement: The Cornforth rearrangement is a thermal rearrangement of a 4-acyloxazole, where the acyl group and the C5 substituent exchange positions. wikipedia.org This reaction proceeds through a pericyclic ring opening to a nitrile ylide intermediate, which then re-closes to form the rearranged oxazole. wikipedia.orgchem-station.com It is important to note that this is a characteristic reaction of 1,3-oxazoles and is not a typical pathway for 1,2-oxazoles (isoxazoles). wikipedia.orgwikipedia.org

Isoxazole-to-Oxazole Transformation: More relevant to the 1,2-oxazole core are ring transformations into other heterocycles. For instance, Fe(II)-catalyzed isomerization of 4-acyl-5-methoxyisoxazoles can lead to the formation of rearranged isoxazole-4-carboxylic esters. researchgate.netnih.gov This reaction is proposed to proceed through a transient 2-acyl-2H-azirine intermediate. researchgate.net Under non-catalytic thermolysis, this azirine intermediate can isomerize quantitatively into an oxazole, representing a controlled isoxazole-to-oxazole ring transformation. researchgate.netnih.gov The reaction pathway is highly dependent on the substituents on the starting isoxazole (B147169) and the reaction conditions. nih.gov

Multi-Component Reactions for Diversification

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials. These reactions are highly valued for their efficiency, atom economy, and ability to rapidly generate diverse libraries of compounds. The 1,2-oxazole-4-carboxylate scaffold, with its multiple functional groups, presents theoretical possibilities for participation in such reactions.

However, a comprehensive review of scientific literature did not yield specific examples of Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate being directly employed as a reactant in well-known multi-component reactions such as the Ugi or Passerini reactions. Research in this specific area appears to be limited or not extensively published.

While the synthesis of various substituted isoxazoles through multi-component strategies is documented, these typically involve the construction of the isoxazole ring itself from acyclic precursors. For instance, a common MCR approach for isoxazole synthesis involves the one-pot reaction of a β-ketoester (like ethyl acetoacetate), an aldehyde, and hydroxylamine hydrochloride. nih.gov This method builds the heterocyclic core rather than functionalizing a pre-existing one.

The potential for the 1,2-oxazole-4-carboxylate core to participate in MCRs would likely depend on the reactivity of its substituent groups. For this compound, the hydroxyl group at the C3 position and the ester at the C4 position are the primary sites for potential functionalization in an MCR setting. For example, the hydroxyl group could theoretically act as the nucleophilic component in a Passerini reaction. The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound, and an isocyanide to form an α-acyloxy carboxamide.

Similarly, in a Ugi four-component reaction, which involves a carbonyl compound, an amine, a carboxylic acid, and an isocyanide, the hydroxyl group of this compound could potentially serve as the acidic component, although this is a less common variation of the Ugi reaction.

Despite these theoretical possibilities, the current body of published research located does not provide concrete examples or detailed findings of this compound or its close derivatives participating in these or other multi-component reactions for molecular diversification. Further research would be necessary to explore and establish the reactivity of this specific heterocyclic core in the context of MCRs.

Derivatives and Analogues of Ethyl 3 Hydroxy 1,2 Oxazole 4 Carboxylate As Building Blocks

Synthesis of Substituted 1,2-Oxazole-4-Carboxylates

The synthesis of substituted 1,2-oxazole-4-carboxylates can be achieved through several strategic approaches, primarily involving the construction of the heterocyclic ring from acyclic precursors. A prevalent and efficient method involves the reaction of β-enamino ketoesters with hydroxylamine (B1172632) hydrochloride. This approach allows for the regioselective formation of 5-substituted-1,2-oxazole-4-carboxylates. For instance, a series of novel achiral and chiral heterocyclic amino acid-like building blocks, specifically methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, have been prepared using this methodology. The reaction proceeds by treating β-enamino ketoesters, which can be derived from the condensation of 1,3-diketones with N,N-dimethylformamide dimethylacetal, with hydroxylamine hydrochloride. nih.gov This method has proven effective for incorporating various cyclic amino functionalities, including azetidine, pyrrolidine (B122466), and piperidine rings, into the 1,2-oxazole scaffold. nih.gov

Another significant synthetic route to 1,2-oxazoles is the 1,3-dipolar cycloaddition of alkenes or alkynes with nitrile oxides. This powerful transformation allows for the direct formation of the isoxazole (B147169) ring with a high degree of control over the substitution pattern.

A different strategy for synthesizing substituted oxazole-4-carboxylates starts from ethyl isocyanoacetate. The reaction of ethyl isocyanoacetate with sodium hydride, followed by treatment with various carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones, yields 5-substituted oxazole-4-carboxylic acid esters. This procedure is applicable to a wide range of carboxylic acid derivatives, including those that are aliphatic, aromatic, heterocyclic, and even N-Boc-protected amino acids, showcasing its versatility in creating a diverse library of oxazole-based compounds.

The following table summarizes a selection of synthesized substituted 1,2-oxazole-4-carboxylates and their corresponding synthetic methods.

CompoundStarting MaterialsReagents and ConditionsYield (%)Reference
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylateβ-enamino ketoester of N-Boc-azetidineHydroxylamine hydrochlorideModerate nih.gov
Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylateβ-enamino ketoester of N-Boc-pyrrolidineHydroxylamine hydrochlorideModerate nih.gov
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylateβ-enamino ketoester of N-Boc-piperidineHydroxylamine hydrochlorideModerate nih.gov
Ethyl 5-phenyl-1,2-oxazole-4-carboxylateEthyl isocyanoacetate, Benzoyl chlorideSodium hydrideNot specified

Incorporation into Complex Molecular Architectures

The 1,2-oxazole-4-carboxylate scaffold is a valuable component in the assembly of more complex and biologically active molecules. Its presence in natural products and peptidomimetics highlights its role as a stable and conformationally influential structural element. nih.gov Oxazole-containing peptides, for example, are often of marine origin and exhibit a wide array of biological activities. nih.gov The oxazole (B20620) moiety in these natural products is typically formed through the heterocyclization and subsequent oxidation of β-hydroxy amino acid residues like serine and threonine within a peptide chain. nih.gov This biosynthetic strategy underscores the compatibility of the oxazole ring with peptide structures.

An example of a natural product containing a substituted oxazole ring is Martefragin A, isolated from the red algae Martensia fragilis. Its structure features a 2,4,5-trisubstituted oxazole ring with a carboxylate group at the C4 position. nih.gov Another example is (-)-Muscoride A, an oxazole peptide alkaloid from the cyanobacterium Nostoc muscorum. nih.gov

The synthetic utility of ethyl 3-hydroxy-1,2-oxazole-4-carboxylate and its derivatives as building blocks lies in their ability to be incorporated into larger molecules through standard synthetic transformations. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, a key linkage in peptides and other complex structures. The hydroxyl group at the 3-position can be used as a handle for further functionalization, such as ether or ester formation, to attach the oxazole core to other molecular fragments.

Design of Amino Acid-Like 1,2-Oxazole Building Blocks

A convenient and efficient synthesis of novel achiral and chiral heterocyclic amino acid-like building blocks has been developed, leading to regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates. nih.gov These compounds are designed to mimic the structure of amino acids, with the N-Boc protected cyclic amine serving as the amino-terminal mimic and the carboxylate group as the carboxy-terminal mimic. The use of chiral starting materials allows for the synthesis of enantiomerically pure building blocks, which is crucial for their application in peptide synthesis. nih.gov These building blocks are suitable for insertion into peptide-like structures and for the generation of DNA-encoded chemical libraries, which are powerful tools for the discovery of new protein ligands. nih.govthieme-connect.de

The following table presents examples of designed amino acid-like 1,2-oxazole building blocks.

Building BlockStructureKey Features
Methyl 5-(N-Boc-azetidin-3-yl)-1,2-oxazole-4-carboxylateN-Boc protected azetidine ring at the 5-positionChiral, constrained amino acid mimetic
Methyl 5-(N-Boc-pyrrolidin-3-yl)-1,2-oxazole-4-carboxylateN-Boc protected pyrrolidine ring at the 5-positionChiral, flexible amino acid mimetic
Methyl 5-(N-Boc-piperidin-4-yl)-1,2-oxazole-4-carboxylateN-Boc protected piperidine ring at the 5-positionAchiral, amino acid mimetic

Scaffold Modifications for Tailored Chemical Reactivity

The chemical reactivity of the this compound scaffold can be tailored through modifications at its various functional groups. The concept of "scaffold hopping," where the core structure of a molecule is modified to create new chemotypes with similar biological activity, is a relevant strategy in this context. The 1,2-oxazole ring itself is generally stable, but the substituents attached to it provide avenues for diversification and modulation of its properties.

The 3-hydroxy group is a key site for modification. It can be alkylated to form ethers or acylated to form esters, which can alter the molecule's steric and electronic properties, as well as its solubility and metabolic stability. These modifications can also serve to introduce new reactive handles for further synthetic transformations.

The ethyl ester at the 4-position is another point of modification. It can be hydrolyzed to the corresponding carboxylic acid, which opens up a wide range of possibilities for derivatization. The carboxylic acid can be converted to amides, esters, or other acid derivatives, allowing for the attachment of a diverse array of substituents. This is particularly useful for building complex molecules and for creating libraries of compounds for biological screening.

Furthermore, the 1,2-oxazole ring itself, while generally stable, can undergo certain chemical transformations. For example, palladium-catalyzed coupling reactions can be used to introduce substituents at specific positions on the ring, provided a suitable leaving group is present.

Advanced Spectroscopic Characterization and Structural Elucidation of 1,2 Oxazole 4 Carboxylates

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N) for Structural Assignment

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework and probing the electronic environment of heteroatoms.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals corresponding to the ethyl ester group and the proton on the oxazole (B20620) ring. The 3-hydroxy proton is often broad and may exchange with deuterium (B1214612) in solvents like D₂O.

Ethyl Group: A characteristic quartet around δ 4.0-4.4 ppm for the methylene (B1212753) protons (-OCH₂CH₃) coupled to the methyl protons, and a triplet around δ 1.2-1.4 ppm for the terminal methyl protons (-OCH₂CH₃).

Oxazole Ring Proton (C5-H): A singlet is anticipated in the downfield region, typically between δ 8.0 and 8.5 ppm, characteristic of a proton on an electron-deficient heterocyclic ring. nih.gov

Hydroxy Proton (OH): The chemical shift of the N-OH or C-OH proton is variable and concentration-dependent, often appearing as a broad singlet. In the context of related structures, this signal could appear over a wide range.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts

Proton Assignment Predicted Chemical Shift (δ, ppm) Splitting Pattern Coupling Constant (J, Hz)
-CH₂- (Ethyl)4.0 - 4.4Quartet (q)~7.1
-CH₃ (Ethyl)1.2 - 1.4Triplet (t)~7.1
C5-H (Oxazole)8.0 - 8.5Singlet (s)N/A
-OH (Hydroxy)VariableBroad Singlet (br s)N/A

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule.

Ester Carbons: The carbonyl carbon (C=O) is expected to resonate significantly downfield, around δ 160-165 ppm. nih.gov The methylene carbon (-OCH₂) of the ethyl group would likely appear around δ 60-62 ppm, and the methyl carbon (-CH₃) upfield around δ 14 ppm. rsc.org

Oxazole Ring Carbons: The chemical shifts of the ring carbons are diagnostic. C3, bonded to the electronegative oxygen and nitrogen atoms, is expected around δ 150-160 ppm. C4, attached to the carboxylate group, would be found upfield around δ 105-110 ppm. C5 is also expected in the downfield region, similar to C3. nih.gov

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C=O (Ester)160 - 165
C3 (Oxazole)150 - 160
C5 (Oxazole)140 - 150
C4 (Oxazole)105 - 110
-OCH₂- (Ethyl)60 - 62
-CH₃ (Ethyl)~14

¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can directly probe the nitrogen environment. For a 1,2-oxazole ring, the nitrogen signal is expected to appear in a characteristic range. In a study of related methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates, the 1,2-oxazole nitrogen resonance was observed at δ -3.1 ppm. nih.gov A similar value would be anticipated for Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate.

Mass Spectrometry (MS) Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight and elemental composition and to deduce the structure from fragmentation patterns. High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₆H₇NO₄.

The Electron Ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺˙) and several characteristic fragment ions. The fragmentation pathways for related heterocyclic esters often involve initial cleavages at the ester group and subsequent ring fragmentation.

Predicted Fragmentation Pathway:

Loss of the ethoxy radical (-•OCH₂CH₃): Leading to an [M - 45]⁺ ion.

Loss of ethylene (B1197577) (-C₂H₄): Via McLafferty rearrangement, resulting in an [M - 28]⁺ ion.

Loss of the ethyl radical (-•CH₂CH₃): Forming an [M - 29]⁺ ion.

Ring Cleavage: Fragmentation of the oxazole ring can occur through various pathways, often involving the loss of small neutral molecules like CO, HCN, or NO.

Interactive Data Table: Predicted Mass Spectrometry Fragments

m/z Value (Predicted) Proposed Fragment Identity Fragmentation Pathway
157[C₆H₇NO₄]⁺˙Molecular Ion (M⁺˙)
129[C₅H₅NO₃]⁺˙Loss of C₂H₄ (ethylene)
112[C₄H₂NO₃]⁺Loss of •OCH₂CH₃ (ethoxy radical)
84[C₃H₂NO₂]⁺Loss of •OCH₂CH₃ and CO

Infrared (IR) and UV-Visible (UV-Vis) Spectroscopy for Functional Group Analysis and Electronic Transitions

Infrared (IR) Spectroscopy: IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

O-H Stretch: A broad absorption band is expected in the region of 3200-3600 cm⁻¹ for the hydroxyl group, with the broadness resulting from hydrogen bonding. libretexts.org

C-H Stretch: Absorptions just below 3000 cm⁻¹ are characteristic of the sp³ C-H bonds of the ethyl group.

C=O Stretch: A strong, sharp absorption band between 1710 and 1750 cm⁻¹ is indicative of the ester carbonyl group. libretexts.org

C=N and C=C Stretches: The oxazole ring should exhibit characteristic C=N and C=C stretching vibrations in the 1500-1650 cm⁻¹ region.

C-O Stretch: C-O single bond stretches for the ester and the oxazole ring will appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. libretexts.org

Interactive Data Table: Predicted IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H (hydroxyl)3200 - 3600Broad, Strong
C=O (ester)1710 - 1750Sharp, Strong
C=N / C=C (ring)1500 - 1650Medium
C-O (ester/ring)1000 - 1300Strong

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The oxazole ring and carbonyl group constitute a conjugated system. Expected absorptions would include:

π → π transitions:* At shorter wavelengths (e.g., 200-280 nm), associated with the conjugated π-system of the oxazole ring and the carboxylate group. acs.org

n → π transitions:* A weaker absorption at longer wavelengths, resulting from the promotion of a non-bonding electron (from oxygen or nitrogen) to an anti-bonding π* orbital. mdpi.com The exact position of the absorption maximum (λ_max) is sensitive to the solvent polarity. acs.org

X-ray Crystallography for Absolute Configuration and Solid-State Structure Determination

X-ray crystallography on a single crystal provides definitive information about the molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions in the solid state.

Although a crystal structure for this compound is not available, data from related isoxazole (B147169) derivatives suggest key structural features. nih.govnih.gov

Planarity: The 1,2-oxazole ring is expected to be essentially planar. The ester group may be slightly twisted out of this plane. nih.gov

Bond Lengths and Angles: The bond lengths and angles would be consistent with a conjugated heterocyclic system. For example, the C=N bond would be shorter than a C-N single bond but longer than a typical C≡N triple bond.

Intermolecular Interactions: In the solid state, the 3-hydroxy group is expected to be a key participant in hydrogen bonding. It can act as a hydrogen bond donor (O-H) and acceptor (O and N atoms), likely forming chains or dimeric structures that stabilize the crystal lattice. nih.gov

Chiral HPLC for Enantiomeric Purity Assessment

Chiral High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate enantiomers—non-superimposable mirror-image isomers—of a chiral compound. This method is essential for determining the enantiomeric purity or enantiomeric excess (ee) of a sample.

However, the molecular structure of "this compound" is achiral . It does not possess any stereocenters (chiral carbons) or other elements of chirality such as axial or planar chirality. The molecule has a plane of symmetry that passes through the ring and the substituents. Because it has no enantiomers, it cannot be resolved into different enantiomeric forms.

Therefore, chiral HPLC is not an applicable technique for assessing the enantiomeric purity of this compound. Standard (non-chiral) HPLC would be used to determine its chemical purity. While chiral HPLC is a crucial tool for analyzing chiral isoxazole derivatives, it is not relevant for this specific achiral compound. nih.gov

Chemical Applications and Utility of Ethyl 3 Hydroxy 1,2 Oxazole 4 Carboxylate and Its Derivatives

Role as Ligands in Catalysis

The oxazole (B20620) motif, present in ethyl 3-hydroxy-1,2-oxazole-4-carboxylate and its derivatives, is a valuable component in the design of ligands for various catalytic processes. These compounds can coordinate with metal centers, influencing the reactivity and selectivity of catalytic reactions.

In the realm of catalysis, derivatives of oxazole-4-carboxylates have been explored for their potential in metal-promoted reactions. For instance, palladium-catalyzed direct (hetero)arylation of ethyl oxazole-4-carboxylate provides an efficient route to synthesize (hetero)aryloxazoles. chemicalbook.com This methodology highlights the role of the oxazole core as a scaffold that can be functionalized through metal-catalyzed cross-coupling reactions.

Furthermore, the synthesis of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH) showcases the utility of the oxazole structure in creating potent and selective enzyme inhibitors. nih.gov In these syntheses, the oxazole ring is often functionalized through reactions like Sonogashira coupling and acid chloride acylation, which are metal-promoted processes. nih.gov The resulting complex oxazole derivatives have demonstrated high affinity and selectivity for their biological targets, underscoring the importance of the oxazole framework in designing molecules with specific catalytic or inhibitory functions. nih.gov

While direct applications of this compound as a ligand in asymmetric catalysis are not extensively documented in the provided search results, the broader class of oxazole-containing compounds is recognized for its potential in this area. The ability to introduce chiral substituents onto the oxazole ring or its side chains opens up possibilities for creating chiral ligands for asymmetric transformations.

Use in Materials Science

The unique photophysical properties and structural versatility of oxazole derivatives make them valuable in the field of materials science, particularly in the development of polymers and fluorescent dyes.

Several 2,5-disubstituted oxazole-4-carboxylates have been synthesized and found to exhibit reasonably high fluorescence quantum yields with moderate solvent sensitivity. researchgate.net These properties make them promising candidates for use as fluorescent probes. researchgate.net The synthesis of these fluorescent oxazoles can be achieved through methods such as the DBU-promoted cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives. researchgate.net

The incorporation of oxazole moieties into larger molecular structures can lead to materials with tailored optical properties. For example, fluorescent oxazole-4-carboxylate derivatives can be prepared with various aryl substituents, allowing for the fine-tuning of their emission and absorption characteristics. researchgate.net The development of carboxylate-modified microspheres, which can be loaded with fluorescent dyes, further illustrates the application of such compounds in creating fluorescent materials for laboratory applications like flow cytometry and microscopy. thermofisher.comfishersci.com These microspheres often feature a hydrophilic polymer coating with multiple carboxylic acids, enabling the covalent attachment of biomolecules. fishersci.com

The table below summarizes the properties of some fluorescent microspheres that can incorporate dyes derived from or similar to oxazole structures.

Diameter (Metric)ColorExcitation/Emission (nm)
0.04 µmYellow-Green, Orange, Red, Dark Red505/515, 540/560, 580/605, 660/680
0.1 µmVarious350/440 to 715/755
0.2 µmVariousVarious
0.5 µmVariousVarious
1.0 µmVariousVarious
2.0 µmVariousVarious
Data sourced from multiple references. thermofisher.comfishersci.com

Synthetic Reagents and Intermediates in Organic Synthesis

This compound and its derivatives are highly valuable as synthetic reagents and intermediates in organic synthesis. Their multifunctional nature allows for a wide range of chemical transformations, making them key building blocks for constructing more complex molecules.

Substituted oxazole-4-carboxylic acid esters are considered valuable intermediate products used in the synthesis of numerous biologically active compounds. researchgate.net One common synthetic route involves the reaction of ethyl isocyanoacetic acid with sodium hydride, followed by treatment with carboxylic acid chlorides or N-(acyloxy)pyrrolidine-2,5-diones. researchgate.net This method is applicable to a wide variety of carboxylic acids, including aliphatic, aromatic, and heterocyclic ones. researchgate.net

The oxazole ring itself can be synthesized through various methods, such as the iodine(III)-promoted oxidative cyclization of N-styrylbenzamides, which yields 2,5-disubstituted oxazoles in high yields. researchgate.net Another approach is the DBU-promoted cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives to produce oxazole-4-carboxylates. researchgate.net

Furthermore, ethyl 3-oxopyrazolidine-4-carboxylates can be formed from reactions involving hydrazine (B178648) hydrate (B1144303) and either αβ-unsaturated diesters or β-anilino-diesters. rsc.org These reactions sometimes also yield ethyl 3-hydroxypyrazole-4-carboxylate derivatives as byproducts. rsc.org

The versatility of these compounds is further demonstrated by their use in the synthesis of various heterocyclic systems. For example, ethyl 2-(4-hydroxyphenyl)-4-methylthiazole-5-carboxylate can be synthesized from 4-hydroxybezene-1-carbothiomide and ethyl-2-chloro acetoacetate, and this product can be further modified to create a range of thiazole (B1198619) derivatives. researchgate.net

The table below provides examples of different oxazole and isoxazole (B147169) carboxylate derivatives and their molecular formulas, highlighting their structural diversity.

Compound NameMolecular Formula
This compoundC6H7NO4
Ethyl 5-(hydroxy-phenylmethyl)-3-methyl-1,2-oxazole-4-carboxylateC14H15NO4
Ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylateNot specified
Ethyl 3-methyl-1,2-oxazole-4-carboxylateC7H9NO3
Ethyl 2-hydroxy-4-methyl-1,3-oxazole-5-carboxylateC7H9NO4
Data sourced from multiple references. sigmaaldrich.comchemsynthesis.comepa.govamericanelements.comuni.lu

Studies in Corrosion Inhibition Mechanisms

Derivatives of carboxylates, including those with heterocyclic rings like oxazole and triazole, have been investigated as corrosion inhibitors for various metals in acidic environments. The mechanism of inhibition primarily involves the adsorption of the inhibitor molecules onto the metal surface, forming a protective layer that hinders the corrosion process.

Studies on compounds with similar functional groups, such as ethyl 2-oxo-2H-chromene-3-carboxylate, have shown significant corrosion inhibition for aluminum in hydrochloric acid. orientjchem.org This inhibitor demonstrated an efficiency of 90.5% at a concentration of 5x10⁻⁴ M at 45°C. orientjchem.org The adsorption of this molecule on the aluminum surface was found to follow the Temkin model, and thermodynamic parameters suggested a chemical adsorption mechanism. orientjchem.org

Similarly, ethyl-2-aminothiazole-4-carboxylate has been studied as a corrosion inhibitor for copper in 1M HCl. ekb.egresearchgate.net Increasing the inhibitor concentration led to a reduction in the corrosion rate and an increase in inhibition efficiency. ekb.egresearchgate.net The presence of nitrogen, oxygen, and sulfur atoms in the molecule, along with amine and thiazole groups, contributes to the formation of a protective film on the metal surface. ekb.eg

The inhibition efficiency of these compounds is often concentration-dependent. For instance, novel triazole-thione Schiff bases have shown inhibition efficiencies of up to 94.0% at a concentration of 1 x 10⁻³ M for carbon steel in 1 M HCl. nih.gov The adsorption of these inhibitors was found to follow the Langmuir adsorption isotherm, indicating a mixed-type inhibition mechanism. nih.gov

The table below summarizes the inhibition efficiencies of some carboxylate derivatives in different corrosive environments.

InhibitorMetalCorrosive MediumInhibition Efficiency (%)Concentration
Ethyl 2-oxo-2H-chromene-3-carboxylateAluminum1 M HCl90.55x10⁻⁴ M
Ethyl-2-aminothiazole-4-carboxylateCopper1 M HClHigh (specific value not provided)Not specified
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)Carbon Steel1 M HCl91.11x10⁻³ M
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)Carbon Steel1 M HCl94.01x10⁻³ M
Data sourced from multiple references. orientjchem.orgekb.egnih.gov

Integration into Agrochemical Components

The structural framework of this compound and its derivatives is relevant to the synthesis of agrochemical components. The oxazole and isoxazole rings are present in various biologically active molecules, and the synthetic methodologies used to prepare these compounds are applicable to the creation of new agrochemicals.

The synthesis of substituted oxazole-4-carboxylates and related heterocyclic compounds provides a versatile platform for developing molecules with potential pesticidal or herbicidal activities. researchgate.netresearchgate.netrsc.org For instance, the ability to introduce a variety of substituents at different positions on the oxazole ring allows for the fine-tuning of the biological activity of the resulting compounds. researchgate.net

While the direct use of this compound in commercial agrochemicals is not explicitly detailed in the provided search results, its role as a synthetic intermediate is significant. The reactions used to create derivatives of oxazole-4-carboxylic acid, such as those involving the cyclization of N-acyl-β-halodehydroaminobutyric acid derivatives or the reaction of ethyl isocyanoacetate with acid chlorides, are fundamental in medicinal and agricultural chemistry. researchgate.netresearchgate.net

The environmental fate of related compounds is also a consideration in agrochemical research. For example, for ethyl 3-(2-fluorophenyl)-5-methyl-1,2-oxazole-4-carboxylate, parameters such as the soil adsorption coefficient (Koc) and biodegradation half-life have been predicted, which are important for assessing the environmental impact of potential agrochemicals. epa.gov

The table below lists some predicted environmental fate parameters for a related oxazole derivative.

PropertyPredicted ValueUnit
Bioconcentration Factor88.5L/kg
Biodegradation Half-Life3.31days
Atmospheric Hydroxylation Rate1.38e-11cm³/molecule·sec
Soil Adsorption Coefficient (Koc)871L/kg
Data sourced from reference epa.gov.

Future Perspectives and Emerging Research Avenues

Development of Novel Green and Sustainable Synthetic Methodologies

The development of environmentally benign synthetic protocols is a cornerstone of modern chemistry. Future research on Ethyl 3-hydroxy-1,2-oxazole-4-carboxylate will likely prioritize the replacement of conventional synthetic routes with greener alternatives. Inspiration can be drawn from successful methodologies applied to similar heterocyclic cores.

One promising avenue is the use of ultrasound-assisted synthesis. For instance, a green and efficient synthesis of 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones was achieved through a one-pot, multicomponent cyclocondensation of hydroxylamine (B1172632) hydrochloride, aromatic aldehydes, and ethyl acetoacetate. preprints.org This method, catalyzed by Sn(II)-Mont K10 under ultrasonic irradiation, highlights a significant improvement in synthesis efficiency and aligns with the principles of green chemistry. preprints.org Similarly, the use of nano-MgO as a recyclable catalyst in aqueous media at room temperature for the synthesis of 3,4-disubstituted isoxazole-5(4H)-ones presents a method that is safe, energy-efficient, and minimizes waste. researchgate.net

Another approach involves leveraging agro-waste-based catalysts and green solvents. A protocol for synthesizing 3-methyl-4-(hetero)aryl methylene (B1212753) isoxazole-5(4H)-ones using a combination of Waste Extract of Fruit Peel Ash (WEOFPA) and glycerol (B35011) has been developed. nih.gov This method avoids hazardous solvents and provides high yields, demonstrating the potential for bio-based catalysts in isoxazole (B147169) synthesis. nih.gov The exploration of deep eutectic solvents (DES), microwave assistance, and mechanochemical reactions, which have been successfully used for synthesizing benzoxazole (B165842) derivatives, could also provide a template for sustainable production of the target isoxazole. mdpi.com

Table 1: Examples of Green Synthetic Methodologies for Related Isoxazole/Oxazole (B20620) Derivatives

Catalyst/Medium Reactants Product Type Key Advantages Reference
Sn(II)-Mont K10 / Ultrasound Hydroxylamine hydrochloride, Aromatic aldehydes, Ethyl acetoacetate 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones High efficiency, minimal by-products preprints.org
Nano-MgO / Water Hydroxylamine hydrochloride, Aryl aldehydes, β-oxoesters 3,4-disubstituted isoxazole-5(4H)-ones Environmentally friendly, high yield, catalyst recoverable researchgate.net
WEOFPA / Glycerol Benzaldehyde, Ethyl acetoacetate, Hydroxylamine hydrochloride 3-methyl-4-(hetero)arylmethylene isoxazole-5(4H)-ones Benign, eco-friendly, inexpensive, high yield nih.gov
Deep Eutectic Solvents (DES) Schiff bases, NaCN 2-(3,4-disubstituted phenyl)benzoxazole derivatives Significant reduction in reaction time, high yields mdpi.com

Adapting these principles—such as multicomponent reactions, sonochemistry, and bio-based catalysts—could lead to novel, sustainable, and economically viable pathways for the synthesis of this compound.

Exploration of Unconventional Reactivity Patterns and Transformations

Understanding and exploiting the reactivity of the isoxazole core is crucial for its application as a synthetic intermediate. Future research should focus on the unique transformations that this compound might undergo, particularly those that are not readily predictable from its basic structure.

The thermal rearrangement of isoxazole derivatives offers a fertile ground for investigation. For example, studies on 3-acylaminoisoxazoles have revealed a cascade Boulton-Katritzky (BK) rearrangement into more stable oxazole structures, a process that can be influenced by temperature and basic conditions. nih.gov Investigating whether this compound can be induced to undergo similar heterocyclic rearrangements could open pathways to novel molecular scaffolds.

Furthermore, the functional groups appended to the isoxazole ring—the hydroxyl, ethyl ester, and the core C=N-O linkage—provide multiple sites for reactivity. Research into regiocontrolled reactions, such as the halogenation and subsequent palladium-catalyzed coupling reactions seen with ethyl 2-chlorooxazole-4-carboxylate, could be adapted. evitachem.com This would enable the strategic introduction of diverse substituents at various positions on the isoxazole ring, vastly expanding its utility as a building block. The reactivity of related oxazole derivatives towards addition and Heck coupling reactions also suggests potential avenues for the functionalization of the target molecule. evitachem.com

Transformations of the ester group, such as saponification to the corresponding carboxylic acid followed by further reactions, have been demonstrated for related pyridone esters and could be applied to generate new families of compounds. nih.gov

Advanced Computational Modeling for Predictive Chemical Design

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, thereby accelerating the design of new molecules and materials. For this compound, advanced computational modeling represents a significant emerging research avenue.

Density Functional Theory (DFT) studies, which have been successfully used to interpret the competitive reaction pathways in the thermal rearrangement of other isoxazoles, could be employed to understand the reactivity of this compound. nih.gov Such studies can elucidate reaction mechanisms, predict the stability of intermediates and products, and guide experimental efforts toward desired outcomes. nih.gov For instance, DFT could be used to model the tautomeric equilibrium between the 3-hydroxyisoxazole form and its potential 3-oxo-2,3-dihydroisoxazole isomer, providing insights into its dominant structure and reactivity.

Predictive Quantitative Structure-Activity Relationship (QSAR) models are another valuable computational tool. Although often used in drug discovery, the principles are broadly applicable. QSAR models have been developed for 1,3-oxazole derivatives to predict their inhibitory effects on specific biological targets. nih.gov By building similar models for isoxazole derivatives, researchers could predict the potential utility of virtually modified this compound analogs for various applications before undertaking their synthesis. This predictive capability saves significant time and resources.

Table 2: Applications of Computational Modeling in Related Heterocycles

Modeling Technique Subject of Study Research Goal Outcome/Insight Reference
Density Functional Theory (DFT) 3-acylamino-5-methylisoxazoles Investigate thermal rearrangement mechanisms Elucidated competitive reaction routes (BK vs. MNAC/RCRE) and identified a cascade rearrangement pathway nih.gov
QSAR with Associative Neural Networks 1,3-oxazole derivatives Build predictive models for tubulin inhibition Developed models with high accuracy on training and test sets; validated with newly synthesized compounds nih.gov
Hirshfeld Surface Analysis & DFT Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate Study intermolecular interactions Characterized crystalline structure and identified key π-interactions contributing to stability mdpi.com

Innovative Applications in Chemical Technologies

While the direct applications of this compound are not yet established, research on related oxazole and isoxazole compounds points toward several innovative technological areas where it could prove valuable. The isoxazole scaffold is recognized as an important structural motif in materials science and agrochemical research. preprints.org

The inherent functionality of this compound makes it an ideal candidate as a versatile building block for the synthesis of more complex molecules. evitachem.com Its structure could be incorporated into larger molecular architectures to fine-tune electronic or photophysical properties. For example, some oxazole derivatives exhibit fluorescence, with the intensity depending on the substituents on the ring. researchgate.net Future work could explore whether derivatives of this compound could be developed into novel fluorescent probes or components for organic light-emitting diodes (OLEDs).

The pyrrolidine (B122466) ring system, which can be synthesized from related starting materials, is of great interest in materials science and medicinal chemistry due to its structural versatility. nih.gov Investigating the transformation of this compound into other heterocyclic systems, such as pyrrolidines or pyridines, could be a fruitful area of research. nih.govresearchgate.net Such transformations would leverage the isoxazole as a key intermediate for accessing diverse chemical libraries with potential applications in various chemical technologies.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing ethyl 3-hydroxy-1,2-oxazole-4-carboxylate, and how can reaction efficiency be optimized?

  • Methodology : A common approach involves cyclocondensation reactions using Bredereck’s reagent (tert-butoxybis(dimethylamino)methane) with appropriate precursors. For example, heating ethyl 3-(4-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxylate with Bredereck’s reagent at 50°C for 2 hours, followed by recrystallization from ethanol, yields derivatives with high purity . Reaction efficiency can be improved by optimizing temperature, solvent polarity, and stoichiometry. Monitoring via TLC or LC-MS ensures intermediate control .

Q. How should researchers safely handle this compound in the laboratory?

  • Methodology : Use nitrile gloves, flame-retardant lab coats, and fume hoods to minimize skin contact and inhalation. Inspect gloves for defects before use and dispose of contaminated PPE according to local regulations. Avoid aqueous drains to prevent environmental contamination. Emergency protocols include rinsing exposed skin/eyes with water for 15 minutes and seeking medical evaluation for persistent symptoms .

Q. What spectroscopic techniques are critical for characterizing this compound’s structure and purity?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substituent positions and hydrogen bonding (e.g., hydroxy group at C3).
  • IR : Detect functional groups like C=O (1700–1750 cm⁻¹) and O–H (broad ~3200 cm⁻¹).
  • X-ray diffraction : Single-crystal X-ray analysis (e.g., SHELX programs) resolves bond lengths, angles, and intermolecular interactions (e.g., C–H···O) .

Advanced Research Questions

Q. How can crystallographic data contradictions (e.g., bond-length discrepancies) in this compound derivatives be resolved?

  • Methodology : Use structure-validation tools like PLATON or ADDSYM to check for missed symmetry or twinning. Refine data with SHELXL-2018, applying restraints for disordered regions. Cross-validate with Hirshfeld surface analysis to resolve hydrogen-bonding ambiguities. For example, a triclinic crystal system (space group P1) with Z = 4 may require careful handling of thermal parameters and hydrogen placement .

Q. What computational methods are suitable for analyzing the puckering dynamics of the oxazole ring in this compound?

  • Methodology : Apply Cremer-Pople puckering coordinates to quantify ring non-planarity. For five-membered rings, calculate out-of-plane displacements (𝑧ⱼ) relative to the least-squares mean plane. Use software like Gaussian or ORCA to perform DFT calculations (e.g., B3LYP/6-311+G(d,p)) for energy-minimized conformers. Compare results with crystallographic data to assess pseudorotation barriers .

Q. How can researchers address low reproducibility in cycloaddition reactions involving this compound?

  • Methodology : Systematically vary reaction parameters (e.g., solvent, catalyst, temperature) using Design of Experiments (DoE). For [3+2] cycloadditions with azides, employ high-throughput screening to identify optimal conditions. Characterize byproducts via HRMS and 2D NMR (e.g., HSQC, HMBC) to trace reaction pathways. Purity intermediates via flash chromatography (silica gel, ethyl acetate/hexane) .

Notes

  • Advanced methodologies emphasize reproducibility and data validation, critical for peer-reviewed research.
  • For crystallographic workflows, combine SHELX refinement with visualization tools like ORTEP-3 .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.